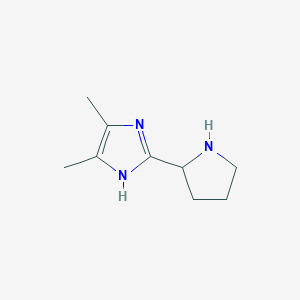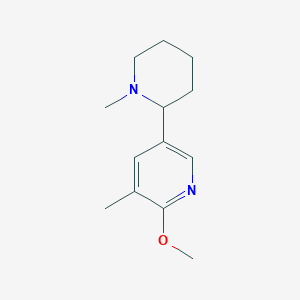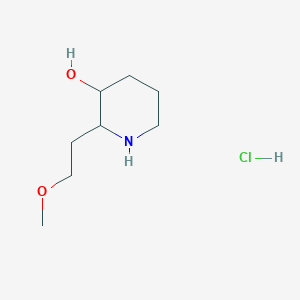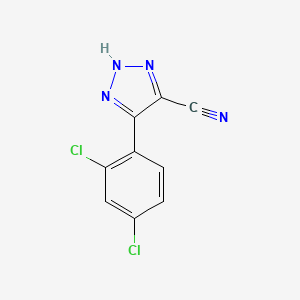
2-(Methylthio)-6-(p-tolyl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-6-(p-tolyl)pyrimidine-4-carboxylic acid is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a methylthio group at the second position, a p-tolyl group at the sixth position, and a carboxylic acid group at the fourth position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-6-(p-tolyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as 2-methylthio-4,6-dichloropyrimidine with p-toluidine under controlled conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures. The intermediate product is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)-6-(p-tolyl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
2-(Methylthio)-6-(p-tolyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-6-(p-tolyl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the methylthio and p-tolyl groups can influence its binding affinity and specificity towards these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)-4,6-dichloropyrimidine: Similar structure but lacks the p-tolyl and carboxylic acid groups.
6-(p-Tolyl)pyrimidine-4-carboxylic acid: Similar structure but lacks the methylthio group.
2-(Methylthio)pyrimidine-4-carboxylic acid: Similar structure but lacks the p-tolyl group.
Uniqueness
2-(Methylthio)-6-(p-tolyl)pyrimidine-4-carboxylic acid is unique due to the combination of the methylthio, p-tolyl, and carboxylic acid groups on the pyrimidine ring. This unique combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H12N2O2S |
|---|---|
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
6-(4-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2S/c1-8-3-5-9(6-4-8)10-7-11(12(16)17)15-13(14-10)18-2/h3-7H,1-2H3,(H,16,17) |
Clé InChI |
LTSLVSJSPXSNKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)SC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11812747.png)


![(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B11812774.png)

![Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812783.png)








